molecular formula C16H15FN4O2S B2571475 2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034533-91-8

2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No.: B2571475
CAS No.: 2034533-91-8
M. Wt: 346.38
InChI Key: URTRNTRMMNFGNP-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a synthetic small molecule of significant interest in chemical biology and pharmaceutical research, designed by integrating multiple pharmacologically active motifs. Its molecular architecture features a fluorophenoxy group linked via a propanamide chain to a methylene-spaced 1,2,3-triazole moiety that is N1-substituted with a thiophene ring. This strategic combination creates a hybrid structure poised for probing diverse biological targets. The 1,2,3-triazole core, often accessed via click chemistry, serves as a robust bioisostere and a versatile scaffold for constructing molecular libraries, while the thiophene and fluorinated aryl components are structures commonly associated with enhanced bioactivity and metabolic stability . Preliminary research on analogous structures suggests potential for this compound to be investigated as a modulator of various enzymatic pathways. The presence of the thiophene and triazole heterocycles indicates potential application in antifungal and antimicrobial research, as these motifs are prevalent in several agrochemical and pharmaceutical agents . Furthermore, the molecule's capacity for hydrogen bonding and dipole interactions makes it a candidate for use in material science, particularly in the development of organic semiconductors and nonlinear optical (NLO) materials, areas where triazole derivatives have shown considerable promise . Researchers can utilize this compound as a key intermediate for the synthesis of more complex derivatives or as a lead structure in high-throughput screening campaigns to identify new bioactive molecules. This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-11(23-14-6-3-2-5-13(14)17)16(22)18-9-12-10-21(20-19-12)15-7-4-8-24-15/h2-8,10-11H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTRNTRMMNFGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN(N=N1)C2=CC=CS2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16FN3O2SC_{17}H_{16}FN_{3}O_{2}S, with a molecular weight of approximately 345.39 g/mol. The structure features a fluorophenoxy group and a triazole moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate the thiophene and triazole functionalities. The methods often include:

  • Nucleophilic substitution to introduce the fluorophenoxy group.
  • Coupling reactions to form the triazole linkage.

These synthetic routes are crucial for obtaining high yields and purity necessary for biological evaluations.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, it exhibited significant cytotoxic effects on MDA-MB-231 (triple-negative breast cancer) cells, with an IC50 value indicating potent activity . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23121.6Apoptosis induction and G2/M phase arrest
CT-26 (Colorectal)742.36Inhibition of CDK1 activity and apoptosis

The biological activity of 2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is attributed to several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, which halts proliferation.
  • Apoptosis : It activates caspase pathways leading to programmed cell death. This was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.
  • Inhibition of Kinases : It inhibits cyclin-dependent kinases (CDK), particularly CDK1, which is crucial for cell cycle progression.

Study on CT-26 Murine Colorectal Adenocarcinoma Cells

In a controlled study, CT-26 cells were treated with varying concentrations of the compound. Results indicated:

  • A dose-dependent decrease in cell viability.
  • Morphological changes consistent with apoptosis.

Flow cytometric analysis confirmed significant increases in apoptotic cells following treatment.

Comparison with Similar Compounds

Core Structural Features

  • Triazole-Containing Amides : The 1,2,3-triazole ring is a recurring motif in bioactive compounds due to its stability and ability to participate in click chemistry (e.g., CuAAC reactions) . Analogous compounds, such as those in and , replace the thiophene with benzofuran, indole, or substituted phenyl groups, altering electronic and steric properties.
  • Fluorinated Substituents: The 2-fluorophenoxy group is structurally similar to flurbiprofen derivatives () and difluorophenyl-substituted triazoles (), which influence lipophilicity and binding affinity.

Key Structural Variations

Compound Name Substituents on Triazole Aromatic/Heterocyclic Group Fluorination Position Reference ID
Target Compound Thiophen-2-yl 2-Fluorophenoxy 2-Fluoro N/A
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide None (direct biphenyl linkage) Indole 2-Fluoro
2-(1-(2,4-Difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl derivatives (6j, 6n) 2,4-Difluorophenyl Benzoimidazole 2,4-Difluoro
N-((1-(2-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8b) 2-Chlorobenzyl Benzofuran None

Key Observations :

  • Thiophene vs. Benzofuran/Indole: Thiophene’s electron-rich nature may enhance π-π interactions compared to benzofuran or indole .

Characterization Techniques

  • NMR and HRMS : Used extensively in , and 7 to confirm structure and purity .
  • X-ray Crystallography : SHELX programs () and WinGX/ORTEP () are standard for resolving crystal structures of triazole derivatives .

Antifungal and Antiparasitic Activity

Compound Bioactivity (Target Organism) Efficacy (%) or IC₅₀ Melting Point (°C) Yield (%) Reference ID
N-((1-(2-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide (8b) P. placenta (fungus) 12.57% inhibition N/A N/A
2-(1-(2-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl isoindoline-1,3-dione (6n) Schistosomiasis Not specified 107–109 78
N-((1-(2-Oxo-2-phenylethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2-yl)acetamide (4j) Dengue/West Nile virus protease Not specified 180–182 90

Key Findings :

  • Fluorinated triazoles (e.g., 6n) show higher yields (78%) and moderate melting points, suggesting stability for pharmaceutical formulation .
  • Antifungal activity in correlates with electron-withdrawing substituents (e.g., 2-Cl), which the target compound’s 2-fluorophenoxy group may mimic .

Q & A

Q. What synthetic strategies are employed for the preparation of 2-(2-fluorophenoxy)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the thiophene and triazole moieties.
  • Step 2 : Coupling of the 2-fluorophenoxy group using nucleophilic substitution or Mitsunobu conditions.
  • Step 3 : Amide bond formation between the propanamide backbone and the triazole-methyl group, often using EDCI/HOBt coupling reagents.
    Critical parameters include solvent choice (e.g., DMF, acetonitrile), temperature control (60–80°C for CuAAC), and purification via column chromatography or recrystallization .

Q. How is the purity and identity of the compound verified during synthesis?

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, UV visualization).
  • Structural Confirmation : NMR (¹H/¹³C) for functional group analysis, high-resolution mass spectrometry (HRMS) for molecular weight validation, and IR spectroscopy for amide C=O stretch (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and conformational dynamics of this compound?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize thermal motion.
  • Refinement : Use SHELXL for structure solution and refinement, with anisotropic displacement parameters for non-H atoms. WinGX/ORTEP can visualize electron density maps and validate geometry (e.g., bond angles, torsion angles) .
  • Challenges : Crystallization may require vapor diffusion with solvents like DMSO/water. Disordered fluorophenyl or thiophene groups necessitate constrained refinement .

Q. How can computational methods predict the biological activity and binding mechanisms of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs). Key residues (e.g., ATP-binding pockets) are prioritized.
  • QSAR : Compare with structurally related compounds (Table 1) to identify pharmacophores. For example, fluorinated aryl groups enhance lipophilicity and target affinity .

Q. Table 1: Comparative Analysis of Structural Analogues

CompoundKey FeaturesBiological Activity
N-(4-fluorophenyl)-3-(benzothiazole)Fluorophenyl, benzothiazoleAnticancer (IC₅₀ = 1.2 µM)
Target Compound2-fluorophenoxy, triazole-thiopheneUnder investigation

Q. How to address discrepancies in spectroscopic data during structural elucidation?

  • Contradictions : For example, unexpected NOE correlations in NMR or split signals due to rotamers.
  • Resolution : Use variable-temperature NMR to assess dynamic effects. DFT calculations (Gaussian 16) can simulate spectra and identify low-energy conformers .

Methodological Considerations for Data Contradictions

  • Synthetic Yield Variability : Optimize reaction time (e.g., 12–24 hr for CuAAC) and catalyst loading (e.g., 5 mol% CuI). Contradictions in yields may arise from trace moisture or oxygen sensitivity .
  • Biological Activity Discrepancies : Validate assays with positive controls (e.g., doxorubicin for cytotoxicity). Use orthogonal assays (e.g., SPR vs. enzymatic inhibition) to confirm target engagement .

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